5-Methyl-2-oxa-7-azaspiro[3.5]nonane
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Overview
Description
5-Methyl-2-oxa-7-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its unique spiro structure, which includes an oxazine and an azaspiro ring system. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxa-7-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide or a halohydrin . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
5-Methyl-2-oxa-7-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-7-oxa-2-azaspiro[3.5]nonane: Similar spirocyclic structure with different positioning of the oxygen and nitrogen atoms.
Uniqueness
5-Methyl-2-oxa-7-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-methyl-2-oxa-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-4-9-3-2-8(7)5-10-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
KSCWLVXHQVPAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC12COC2 |
Origin of Product |
United States |
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